![molecular formula C6H14N2O2 B1212746 N-Ethyl-N-(4-hydroxybutyl)nitrosamine CAS No. 54897-62-0](/img/structure/B1212746.png)
N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Overview
Description
Synthesis Analysis
N-Ethyl-N-(4-hydroxybutyl)nitrosamine and its structurally related compounds are synthesized primarily for investigating their carcinogenic effects. The synthesis involves nitrosation of corresponding N-alkyl-N-(hydroxyalkyl) amines. For nitrosamines with an oxo group, preparation is achieved through chromium trioxide oxidation of the corresponding N-alkyl-N-(hydroxyalkyl) nitrosamines with a secondary hydroxyl group (Okada, Suzuki, & Iiyoshi, 1978).
Molecular Structure Analysis
The molecular structure of N-Ethyl-N-(4-hydroxybutyl)nitrosamine and its related compounds is characterized by the presence of N-alkyl and N-(hydroxyalkyl) or N-(oxoalkyl) groups. These structural features are critical for the compound's biological activity and carcinogenic potential. The variations in the alkyl chain length and the presence of hydroxy or oxo groups influence the compound's metabolism and carcinogenicity.
Chemical Reactions and Properties
N-Ethyl-N-(4-hydroxybutyl)nitrosamine undergoes various metabolic reactions in vivo, which are essential for its carcinogenic activity. These metabolic pathways involve alpha-hydroxylation, leading to the formation of metabolites that are crucial for the compound's organotropic carcinogenicity. The principal urinary metabolites, such as N-alkyl-N-(3-carboxypropyl)nitrosamines, play a significant role in inducing bladder cancer (Suzuki, Iiyoshi, & Okada, 1981).
Physical Properties Analysis
The physical properties of N-Ethyl-N-(4-hydroxybutyl)nitrosamine, including its solubility, stability, and reactivity, are influenced by its molecular structure. These properties are critical for its interaction with biological systems and its carcinogenic potential. The compound's stability and solubility in various solvents determine its bioavailability and distribution within the body.
Chemical Properties Analysis
The chemical properties of N-Ethyl-N-(4-hydroxybutyl)nitrosamine, such as its reactivity towards nitrosation and oxidation, are key to understanding its mechanism of action as a carcinogen. The compound's ability to undergo metabolic activation to form reactive intermediates is central to its carcinogenic effects. These intermediates can form adducts with DNA, leading to mutations and cancer initiation (Okada, Suzuki, & Iiyoshi, 1978).
Scientific Research Applications
Bladder Carcinogenesis Studies
N-Ethyl-N-(4-hydroxybutyl)nitrosamine is extensively studied in the field of bladder carcinogenesis. Research indicates that it is a potent bladder carcinogen in various animal models. For instance, studies have demonstrated its ability to induce bladder cancer in rats and mice, with varying susceptibility among different species and strains. This compound is particularly interesting in studies exploring the early changes in bladder cells, such as agglutination induced by concanavalin A, which can be a marker for early carcinogenic changes (Kakizoe, Kawachi, & Sugimura, 1979).
Metabolic Studies
There is significant interest in understanding the metabolic fate of N-Ethyl-N-(4-hydroxybutyl)nitrosamine. Studies have explored its metabolic pathways and the formation of various metabolites, which may relate to its carcinogenic properties. For example, research has revealed the principal urinary metabolites of this compound, providing insights into its organotropic carcinogenicity (Suzuki, Iiyoshi, & Okada, 1981).
Comparative Carcinogenicity
Comparative studies have been conducted to assess the carcinogenicity of N-Ethyl-N-(4-hydroxybutyl)nitrosamine relative to other related compounds. These studies often focus on different animal models, like rats and mice, to understand how variations in chemical structure influence carcinogenicity. Such research contributes to a broader understanding of nitrosamine-induced carcinogenesis (Tamano, Shirai, Kawabe, Ni-i, Mori, & Okada, 1992).
Pathological Characterization
Research also delves into the pathological characterization of cancers induced by N-Ethyl-N-(4-hydroxybutyl)nitrosamine. This includes studying the histological types of cancers, their invasiveness, and metastatic potential, which are crucial for understanding the biological behavior of these tumors (Fukushima, 1988).
Mutagenicity and Toxicity Studies
Studies on the mutagenicity of N-Ethyl-N-(4-hydroxybutyl)nitrosamine and related compounds are also significant, as they provide insights into the mechanisms of nitrosamine-induced carcinogenesis. These studies often employ bacterial systems to assess the mutagenic potential, thereby contributing to our understanding of the chemical's toxicological profile (Nagao, Suzuki, Yasuo, Yahagi, & Seino, 1977).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-N-(4-hydroxybutyl)nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-2-8(7-10)5-3-4-6-9/h9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWPRHGGVOPPSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCO)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203384 | |
Record name | N-Ethyl-N-(4-hydroxybutyl)nitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-(4-hydroxybutyl)nitrosamine | |
CAS RN |
54897-62-0 | |
Record name | 4-(Ethylnitrosoamino)-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54897-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-N-(4-hydroxybutyl)nitrosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-N-(4-hydroxybutyl)nitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[ethyl(nitroso)amino]butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ETHYL-N-BUTAN-4-OL-NITROSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BL5T2E6YF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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